molecular formula C10H14BrNO2S B185206 4-bromo-N-isobutylbenzenesulfonamide CAS No. 7510-83-0

4-bromo-N-isobutylbenzenesulfonamide

Cat. No. B185206
CAS RN: 7510-83-0
M. Wt: 292.19 g/mol
InChI Key: ADKBLQZUNFFNSI-UHFFFAOYSA-N
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Description

4-bromo-N-isobutylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It has an average mass of 292.193 Da and a monoisotopic mass of 290.992859 Da .


Synthesis Analysis

The synthesis of 4-bromo-N-isobutylbenzenesulfonamide can be achieved from Isobutylamine and 4-Bromobenzenesulfonyl chloride . Another synthesis route involves the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-isobutylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group is further substituted with an isobutyl group .


Physical And Chemical Properties Analysis

4-bromo-N-isobutylbenzenesulfonamide has a molecular formula of C10H14BrNO2S, an average mass of 292.193 Da, and a monoisotopic mass of 290.992859 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis of Antagonists for HIV-1 Infection : Derivatives of benzenesulfonamides, including those with bromine atoms, have been used in the synthesis of small molecular antagonists targeting HIV-1 infection, highlighting their potential in drug development (Cheng De-ju, 2015).

  • Analytical Applications in Oxidation Titration : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been utilized as an oxidizing titrant in analytical chemistry, demonstrating its utility in titrations of various substances, including ascorbic acid and glutathione (N. Gowda et al., 1983).

  • Role in Anticancer Activity : Pyridinesulfonamide, a compound related to benzenesulfonamides, was found to have applications in anticancer drug research. The study synthesized and investigated the antitumor activity of its enantiomers, demonstrating its potential as a candidate in cancer treatment (Zhixu Zhou et al., 2015).

  • Application in Synthesizing Benzosultams : N-alkyl-N-allyl-2-bromobenzenesulfonamides were used in a synthesis process involving cross-metathesis and radical cyclization, leading to the creation of 4-substituted benzosultams, which are significant in organic synthesis (S. Feuillastre et al., 2013).

  • Photodynamic Therapy in Cancer Treatment : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which include bromine, showed promising results for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).

  • Enzyme Inhibition and Medicinal Applications : N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase, indicating their significance in medicinal chemistry (N. Riaz, 2020).

  • Role in Nickel-Catalyzed Cross-Coupling : A study involving the nickel-catalyzed cross-coupling of aryl halides with alkyl halides used N-(4-bromophenyl)-4-methylbenzenesulfonamide, demonstrating the compound's utility in advanced organic synthesis techniques (Daniel A. Everson et al., 2014).

properties

IUPAC Name

4-bromo-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKBLQZUNFFNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226074
Record name Benzenesulfonamide, p-bromo-N-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-isobutylbenzenesulfonamide

CAS RN

7510-83-0
Record name Benzenesulfonamide, p-bromo-N-isobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-bromo-N-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzenesulfonyl chloride (2 g, 7.8 mmol) in DCM (40 mL) was added pyridine (1.9 mL, 23.5 mmol) followed by isobutylamine (1.56 mL, 15.7 mmol) and the reaction was stirred at room temperature for 16 hours. 1M aqueous HCl was added and the reaction extracted with DCM, filtered through a phase separator and concentrated to give 4-bromo-N-isobutyl-benzenesulfonamide (1.99 g). LCMS (m/z, Method A) ES+ 294[M+1]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and isobutylamine (0.39 mL, 3.90 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-isobutylbenzenesulfonamide (0.12 g, 28%) was provided after purification. MS (ESI) m/z 292.HPLC purity 100.0% at 210-370 nm, 9.4 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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